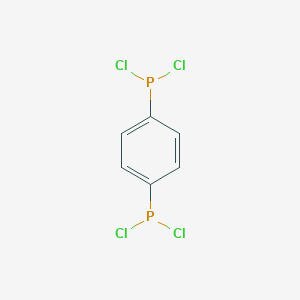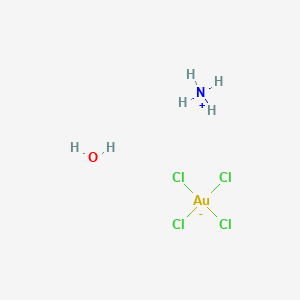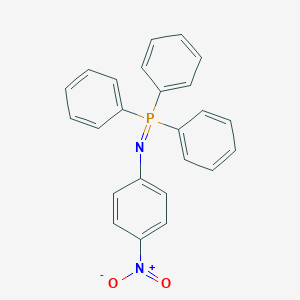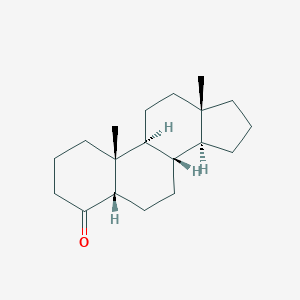![molecular formula C20H23ClN4OS B083685 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide CAS No. 14053-35-1](/img/structure/B83685.png)
4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a member of the phenothiazine family of compounds and is known to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide is not fully understood, but it is known to act as a dopamine receptor antagonist. It has been shown to bind to the D2 dopamine receptor with high affinity, blocking the effects of dopamine on the receptor. This mechanism of action is thought to be responsible for the antipsychotic effects of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide.
生化和生理效应
4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the release of dopamine in the brain, leading to a decrease in dopamine activity. This effect is thought to be responsible for the antipsychotic effects of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide. 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide is its ability to selectively block the D2 dopamine receptor, making it a valuable tool for researchers studying the effects of dopamine on the central nervous system. However, one of the limitations of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide is its potential for toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide. One area of research is the development of new drugs based on the structure of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide, which may have improved pharmacological properties. Another area of research is the study of the effects of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide on other neurotransmitter systems, such as the serotonin and glutamate systems. Finally, the potential use of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide as a treatment for various inflammatory diseases should be further explored.
Conclusion
In conclusion, 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide is a valuable tool for researchers in the fields of neuroscience, pharmacology, and biochemistry. Its ability to selectively block the D2 dopamine receptor makes it a valuable tool for studying the effects of dopamine on the central nervous system. Further research is needed to fully understand the mechanism of action of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide and its potential applications in scientific research.
合成方法
The synthesis of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide involves the reaction of 3-(2-chlorophenothiazin-10-yl)propylamine with piperazine-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide in its pure form.
科学研究应用
4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various biological systems, making it a valuable tool for researchers in the fields of neuroscience, pharmacology, and biochemistry. 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide has been used to study the effects of various drugs on the central nervous system, including the potential use of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide as a treatment for schizophrenia.
属性
CAS 编号 |
14053-35-1 |
|---|---|
产品名称 |
4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide |
分子式 |
C20H23ClN4OS |
分子量 |
402.9 g/mol |
IUPAC 名称 |
4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C20H23ClN4OS/c21-15-6-7-19-17(14-15)25(16-4-1-2-5-18(16)27-19)9-3-8-23-10-12-24(13-11-23)20(22)26/h1-2,4-7,14H,3,8-13H2,(H2,22,26) |
InChI 键 |
PURWGRLHMWOIRC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C(=O)N |
规范 SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



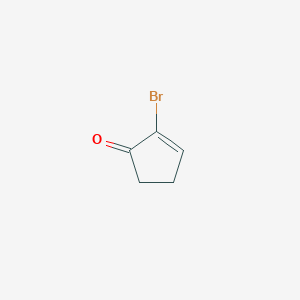

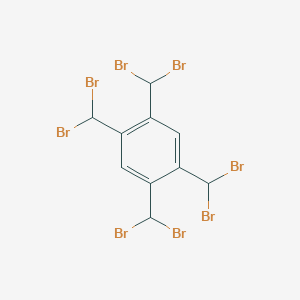
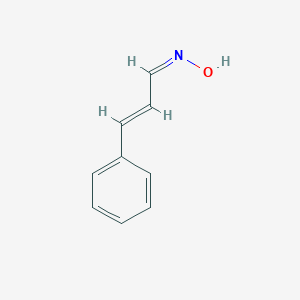
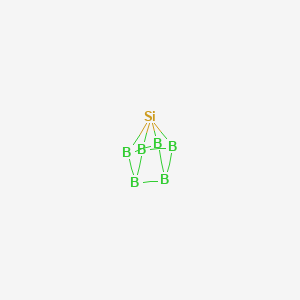
![[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B83611.png)
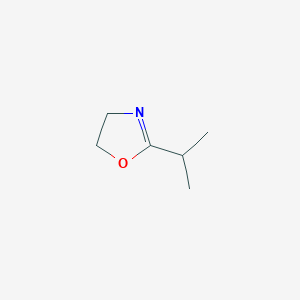
![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)
![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)
